molecular formula C19H18Cl2N4O3S B4558076 N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

Cat. No.: B4558076
M. Wt: 453.3 g/mol
InChI Key: SONMZAVARIKLHK-UHFFFAOYSA-N
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Description

N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H18Cl2N4O3S and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0476670 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

Compounds similar to N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea have been investigated for their potential as plant growth regulators. A study by Song Xin-jian, Gong Xian-sheng, & W. Sheng (2006) synthesized several derivatives of this compound, finding some to exhibit good activity in regulating plant growth.

Antioxidant and Anticholinesterase Activities

Urea derivatives, including those similar to the compound , have been studied for their antioxidant and anticholinesterase activities. Kurt et al. (2015) found that certain derivatives displayed inhibitory activity against cholinesterases, as well as significant antioxidant capabilities (B. Z. Kurt, I. Gazioğlu, F. Sonmez, & M. Kuçukislamoglu, 2015).

Antimicrobial and Anticancer Activities

The compound's analogs have been explored for their antimicrobial and anticancer properties. Viji et al. (2020) conducted a study on similar molecules, demonstrating their effectiveness against certain fungal and bacterial strains and potential as anticancer agents (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Salian, 2020).

Optical and Electrochemical Properties

Research on derivatives of this compound also includes studies on their optical and electrochemical properties. Shettigar et al. (2006) investigated bis-chalcone derivatives and found them to have significant nonlinear optical parameters and optical limiting behavior, suggesting potential applications in optical materials technology (S. Shettigar, K. Chandrasekharan, G. Umesh, B. Sarojini, & B. Narayana, 2006).

Nematocidal Activity

Recent studies have also looked into the nematocidal activities of compounds structurally related to this compound. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating effective nematocidal properties against Bursaphelenchus xylophilus (Dan Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).

Properties

IUPAC Name

1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O3S/c1-27-14-5-2-4-13(11-14)22-18(26)23-19-25-24-17(29-19)6-3-9-28-16-8-7-12(20)10-15(16)21/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMZAVARIKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
Reactant of Route 6
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N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

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